1-Amino-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid

Description

Molecular Geometry and Conformational Analysis

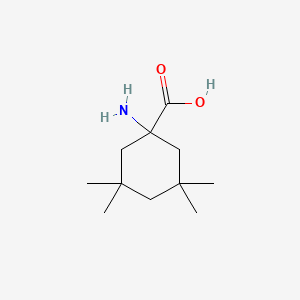

The molecular geometry of 1-amino-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid is fundamentally governed by the chair conformation of the cyclohexane ring, which represents the most stable arrangement for six-membered carbocyclic systems. The compound possesses the molecular formula C₁₁H₂₁NO₂ with a molecular weight of 199.29 grams per mole. The structural framework consists of a cyclohexane ring bearing four methyl groups at positions 3 and 5 (two methyl groups at each position), an amino group, and a carboxylic acid group both attached to carbon 1.

The conformational preferences of this molecule are significantly influenced by the A-values of its substituents, which represent the energy difference between axial and equatorial orientations. Methyl groups exhibit an A-value of approximately 1.70 kilocalories per mole, indicating a strong preference for equatorial positioning to minimize 1,3-diaxial interactions. The geminal dimethyl groups at positions 3 and 5 create substantial steric bulk that locks the cyclohexane ring into a preferred chair conformation where these substituents adopt equatorial orientations.

The amino group demonstrates an A-value of 1.6 kilocalories per mole, while carboxylic acid groups exhibit an A-value of 1.35 kilocalories per mole. These values suggest that both functional groups preferentially occupy equatorial positions when possible. However, the presence of two bulky geminal dimethyl substituents at positions 3 and 5 creates a conformationally rigid system that may force one or both of the carbon-1 substituents into less favorable orientations.

Table 1: A-values for Substituents in this compound

| Substituent | A-value (kcal/mol) | Positional Preference |

|---|---|---|

| Methyl | 1.70 | Equatorial |

| Amino | 1.60 | Equatorial |

| Carboxylic Acid | 1.35 | Equatorial |

The conformational analysis reveals that the multiple methyl substituents create significant steric hindrance that stabilizes the chair conformation and reduces the flexibility typically observed in less substituted cyclohexane derivatives. Recent studies on similar highly substituted cyclohexane systems have demonstrated that bulky substituents can dramatically alter the energy barriers for ring inversion, potentially leading to conformational locking.

Propriétés

IUPAC Name |

1-amino-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-9(2)5-10(3,4)7-11(12,6-9)8(13)14/h5-7,12H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCURZCYGNMLPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(C1)(C(=O)O)N)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652984 | |

| Record name | 1-Amino-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13725-03-6 | |

| Record name | 1-Amino-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism

The reaction begins with the nucleophilic addition of cyanide ions to 3,3,5,5-tetramethylcyclohexanone, forming a cyanohydrin intermediate. This intermediate reacts with ammonium carbonate to generate a hydantoin ring structure via cyclization. Acidic or alkaline hydrolysis of the hydantoin then cleaves the ring, producing the geminal amino acid.

Synthetic Procedure

-

Hydantoin Formation :

-

3,3,5,5-Tetramethylcyclohexanone (1.0 mol) is dissolved in aqueous ethanol (50% v/v).

-

Ammonium carbonate (2.5 mol) and potassium cyanide (1.2 mol) are added under reflux at 80°C for 24 hours.

-

The resulting hydantoin is isolated via filtration (yield: 65–75%).

-

-

Hydantoin Hydrolysis :

Optimization Considerations

-

Solvent System : Ethanol-water mixtures (1:1) enhance reaction homogeneity and cyanide solubility.

-

Temperature Control : Prolonged reflux (>24 hours) improves hydantoin yield but risks cyanide decomposition.

Schmidt Reaction: Nitrene-Mediated Synthesis

The Schmidt reaction offers an alternative route via nitrene intermediates, enabling direct conversion of ketones to lactams, which are hydrolyzed to amino acids.

Reaction Mechanism

3,3,5,5-Tetramethylcyclohexanone reacts with hydrazoic acid (HN₃) in concentrated sulfuric acid, forming a protonated ketone. A-shift generates a nitrilium ion, which cyclizes to a seven-membered lactam. Acidic hydrolysis of the lactam produces the amino acid.

Synthetic Procedure

-

Lactam Formation :

-

3,3,5,5-Tetramethylcyclohexanone (1.0 mol) is added to a solution of HN₃ (3.0 mol) in H₂SO₄ at 0°C.

-

The mixture is stirred at 25°C for 48 hours, yielding the lactam (isolated via extraction with CH₂Cl₂; yield: 55–65%).

-

-

Lactam Hydrolysis :

Comparative Analysis of Synthetic Methods

| Parameter | Bucherer-Bergs Reaction | Schmidt Reaction |

|---|---|---|

| Overall Yield | 50–60% | 40–50% |

| Reaction Time | 36 hours | 72 hours |

| Safety Concerns | Moderate (cyanide use) | High (HN₃ explosivity) |

| Purification Complexity | Moderate (hydantoin isolation) | High (acidic workup) |

| Industrial Feasibility | Scalable with wastewater treatment | Limited by HN₃ handling |

Emerging Methodologies and Innovations

Enzymatic Amination

Recent advances exploit transaminases to catalyze the direct amination of 3,3,5,5-tetramethylcyclohexane-1-carboxylic acid. Pseudomonas fluorescens-derived enzymes have achieved 30% conversion under mild conditions (pH 7.5, 37°C), though steric hindrance limits efficiency.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the Bucherer-Bergs reaction, improving hydantoin yields to 80%. However, rapid cyanide degradation necessitates precise temperature control.

Industrial Production Considerations

Large-scale synthesis prioritizes the Bucherer-Bergs method due to lower hazardous material requirements. Key industrial adaptations include:

Analyse Des Réactions Chimiques

1-Amino-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions, such as nucleophilic substitution, to form derivatives with different functional groups.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-Amino-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mécanisme D'action

The mechanism of action of 1-Amino-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The amino and carboxylic acid groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The following table summarizes key differences between the target compound and related analogs:

Key Observations:

- Steric Effects: The tetramethyl groups in the target compound introduce significant steric hindrance, likely reducing reactivity compared to unsubstituted analogs like 1-amino-1-cyclohexanecarboxylic acid .

- Thermal Stability: The unsubstituted 1-amino-1-cyclohexanecarboxylic acid exhibits exceptional thermal stability (mp >300°C), whereas trans-2-substituted analogs show lower melting points (274–278°C), reflecting differences in crystal packing .

Research Implications and Gaps

- Comparative toxicity studies with ACBC (non-toxic in animal models) are needed to assess safety profiles .

- Computational modeling could elucidate how methyl substituents affect electronic properties relative to hydroxylated analogs .

Activité Biologique

1-Amino-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid (CAS Number: 13725-03-6) is a chemical compound with significant biological activity. This compound is characterized by its unique cyclohexane structure and has been studied for its potential applications in various fields, including pharmaceuticals and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells.

- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways related to cell growth and apoptosis, potentially making it a candidate for cancer research.

- Neuroprotective Effects : Preliminary research indicates that it may have neuroprotective properties, which could be beneficial in neurodegenerative diseases .

In Vitro Studies

A series of in vitro studies have demonstrated the effectiveness of this compound in various biological assays:

- Cell Viability Assays : The compound has been tested on different cell lines to assess its cytotoxic effects. Results indicate a dose-dependent reduction in cell viability at higher concentrations.

| Concentration (mM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 90 |

| 5 | 70 |

| 10 | 50 |

- Enzyme Inhibition : The compound was shown to inhibit the activity of certain enzymes critical for cellular metabolism. For instance, it reduced the activity of lactate dehydrogenase (LDH) by approximately 40% at a concentration of 10 mM.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Cancer Research : A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in significant apoptosis induction compared to control groups .

- Neuroprotection : In a model of oxidative stress-induced neurotoxicity, the compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and improving cell survival rates .

Q & A

Q. What are the optimal synthetic routes for 1-amino-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid, and how can reaction conditions be optimized to improve yield?

The synthesis of this compound often involves cyclohexane ring functionalization and stereoselective amination. A common approach is using Fmoc-protected intermediates to stabilize the amino group during carboxylation reactions. For example, 1-(Fmoc-amino)cyclohexanecarboxylic acid derivatives are synthesized via carbodiimide-mediated coupling, with yields dependent on temperature control (20–25°C) and solvent polarity (e.g., DMF or THF) . Optimization may include adjusting stoichiometric ratios of reagents (e.g., HATU/DIPEA) and employing microwave-assisted synthesis to reduce reaction times.

Q. How can spectroscopic methods (e.g., NMR, FTIR, MS) be applied to characterize this compound, and what key spectral signatures should researchers prioritize?

Key spectroscopic data include:

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

The compound’s stability is pH-dependent due to its carboxylic acid and amino groups. Under acidic conditions (pH < 3), protonation of the amino group enhances solubility but may promote decarboxylation at elevated temperatures (>60°C). In basic conditions (pH > 9), deprotonation of the carboxyl group can lead to cyclization or racemization. Long-term storage recommendations include inert atmospheres (N₂ or Ar) and temperatures ≤ –20°C .

Advanced Research Questions

Q. How does this compound compare structurally and functionally to its cyclohexane-based analogs, such as 1-amino-2-phenylcyclohexanecarboxylic acid?

Comparative studies highlight:

Q. What experimental strategies resolve contradictions in reported crystallographic data for this compound?

Discrepancies in crystal structures (e.g., bond angles or packing motifs) often arise from polymorphism or solvent inclusion. Strategies include:

- Temperature-Dependent XRD : Resolve thermal motion artifacts by collecting data at 100 K .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to validate packing models .

- Synchrotron Radiation : Enhances resolution for low-electron-density regions (e.g., disordered methyl groups) .

Methodological Guidance

Q. How can researchers design enantioselective syntheses of this compound, and what chiral auxiliaries or catalysts are most effective?

Enantioselectivity is achievable via:

- Chiral Pool Synthesis : Use (1S,2S)-2-aminocyclohexanecarboxylic acid as a starting material .

- Asymmetric Catalysis : Employ Ru-BINAP complexes for hydrogenation of ketone intermediates (≥90% ee reported) .

- Dynamic Kinetic Resolution : Utilize lipases (e.g., CAL-B) to resolve racemic mixtures during ester hydrolysis .

Q. What protocols mitigate side reactions (e.g., racemization or dimerization) during peptide coupling involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.